
Methyl 7-(bromomethyl)quinoline-3-carboxylate
Overview
Description
Methyl 7-(bromomethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group at the 7th position and a carboxylate ester group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(bromomethyl)quinoline-3-carboxylate typically involves the bromination of methyl quinoline-3-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(bromomethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several chemical reactions, including:
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Applications in Scientific Research
Methyl 7-(bromomethyl)quinoline-3-carboxylate has several notable applications across various fields:
Medicinal Chemistry
- Pharmacological Intermediates: This compound serves as an intermediate in synthesizing various pharmacologically active compounds, including:
- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Biological Studies
- Interaction with Biological Targets: Its structure allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or disrupting cellular processes. This characteristic makes it a candidate for studying mechanisms of drug action and resistance.
Material Science
- Organic Semiconductors: this compound is explored in developing organic semiconductors and light-emitting diodes (LEDs), attributed to its unique electronic properties.
- Photonic Applications: Its derivatives are investigated for potential use in photonic devices due to their optical properties.
Antitumor Activity
A study highlighted the synthesis of a new series of quinoline derivatives, including those related to this compound, demonstrating significant antitumor activity against various human cancer cell lines (A549, HT29, T24). Compounds synthesized exhibited IC50 values indicating promising inhibitory effects on cancer cell proliferation .
Synthesis Innovations
Recent research has reported innovative synthetic routes that improve yield and efficiency when producing quinoline derivatives. For example, the use of triethyl phosphite in Arbuzov reactions has shown nearly quantitative conversions, highlighting the versatility of this compound as a substrate for further derivatization .
Summary of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Intermediates for antimalarial, antibacterial agents | Significant activity against various pathogens |
Biological Studies | Enzyme inhibitors and receptor ligands | Interaction with biological macromolecules |
Material Science | Organic semiconductors and LEDs | Unique electronic properties suitable for photonics |
Antitumor Activity | Active compounds against cancer cell lines | Notable IC50 values indicating effective inhibition |
Mechanism of Action
The mechanism of action of Methyl 7-(bromomethyl)quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloromethylquinoline-3-carboxylate
- Methyl 7-iodomethylquinoline-3-carboxylate
- Methyl 7-(hydroxymethyl)quinoline-3-carboxylate
Uniqueness
Methyl 7-(bromomethyl)quinoline-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Biological Activity
Methyl 7-(bromomethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a bromomethyl group at the 7th position and a carboxylate ester group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their pharmacological significance, including antimalarial, antibacterial, and anticancer properties.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride.
- Reaction Conditions : The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions
The compound can undergo various chemical transformations:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to alcohols using agents like lithium aluminum hydride (LiAlH4).
Medicinal Applications
This compound serves as an intermediate in synthesizing various pharmacologically active compounds. Its biological activities include:
- Antimalarial Activity : Quinoline derivatives are historically significant in treating malaria, with compounds exhibiting potent activity against Plasmodium species.
- Antibacterial Properties : Research indicates that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Anticancer Effects : Certain derivatives have shown significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various human cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or disrupting cellular processes. This interaction is crucial for its role as an enzyme inhibitor or receptor ligand .
Anticancer Activity Assessment
A study evaluating the anticancer properties of various quinoline derivatives found that certain structural modifications significantly enhance their efficacy. For example, compounds with methoxy substituents showed improved activity against A549 lung cancer cells, achieving IC50 values lower than that of cisplatin, a standard chemotherapy agent .
Compound | Cell Line | IC50 (μM) | Comparison |
---|---|---|---|
3h | A549 | 1.53 | Superior to cisplatin |
3k | A549 | 1.38 | Superior to cisplatin |
3t | HT29 | 0.77 | Superior to cisplatin |
Antibacterial Studies
Research has also highlighted the antibacterial potential of quinoline derivatives. A series of synthesized compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
Properties
IUPAC Name |
methyl 7-(bromomethyl)quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-9-3-2-8(6-13)4-11(9)14-7-10/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDXNKKCIODEBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.